An In-depth Technical Guide on the Mechanism of Action of (S,R,S)-AHPC-C8-NH2 dihydrochloride-based PROTACs
An In-depth Technical Guide on the Mechanism of Action of (S,R,S)-AHPC-C8-NH2 dihydrochloride-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C8-NH2 dihydrochloride (B599025) is a key chemical building block used in the development of Proteolysis-Targeting Chimeras (PROTACs). It is not an active therapeutic agent on its own but rather an E3 ligase ligand-linker conjugate. This molecule consists of two primary components:
-
(S,R,S)-AHPC: A high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This moiety is derived from the well-characterized VHL ligand, VH032.
-
-C8-NH2: An eight-carbon alkyl linker with a terminal amine group. This linker provides the necessary spacing and a reactive handle to be conjugated with a ligand for a specific protein of interest (POI).
PROTACs synthesized using this building block are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein. This technical guide will elucidate the mechanism of action of PROTACs that incorporate the (S,R,S)-AHPC-C8-NH2 moiety, with a focus on their role in targeted protein degradation. This specific linker-ligand conjugate has been cited in patent literature for the development of AKT protein degraders.[1][2][3][4]
Core Mechanism of Action: PROTAC-mediated Protein Degradation
The fundamental mechanism of action for a PROTAC incorporating (S,R,S)-AHPC-C8-NH2 is to induce the selective degradation of a target protein through the ubiquitin-proteasome pathway. This process can be broken down into several key steps:
-
Ternary Complex Formation: The PROTAC molecule, with its two distinct ligands, simultaneously binds to the target protein (via its "warhead") and the VHL E3 ligase (via the AHPC moiety). This brings the target protein and the E3 ligase into close proximity, forming a ternary complex. The formation of a stable and productive ternary complex is a critical and often rate-limiting step for successful protein degradation.
-
Ubiquitination of the Target Protein: Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from an E2 ubiquitin-conjugating enzyme to the target protein. This process is repeated to form a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Recognition and Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's primary machinery for degrading unwanted proteins. The proteasome unfolds and degrades the target protein into small peptides.
-
Recycling of the PROTAC: After the degradation of the target protein, the PROTAC molecule is released and can catalytically induce the degradation of another target protein molecule. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.
Signaling Pathway Diagram
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data
While (S,R,S)-AHPC-C8-NH2 has been identified for use in AKT degraders, specific public domain data for a PROTAC utilizing this exact linker is limited. The following table presents representative data for a well-characterized VHL-recruiting PROTAC, MZ1, which targets the BRD4 protein. This data illustrates the typical parameters used to evaluate PROTAC efficacy.
| Parameter | Description | Value | Cell Line | Reference |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | < 100 nM | HeLa | [5] |
| Dmax | The maximum percentage of target protein degradation achieved. | > 90% | HeLa | [5] |
| Binary KD (PROTAC to BRD4) | Binding affinity of the PROTAC to the target protein alone. | ~18 nM | N/A | [5] |
| Binary KD (PROTAC to VHL) | Binding affinity of the PROTAC to the E3 ligase alone. | ~85 nM | N/A | [5] |
| Ternary Complex KD | Binding affinity of the PROTAC within the ternary complex. | ~5 nM | N/A | [5] |
| Cooperativity (α) | A measure of the favorable interaction between the target and E3 ligase within the ternary complex. | > 1 | N/A | [5] |
Note: The data presented is for the BRD4 degrader MZ1 and serves as an illustrative example of the characterization of a VHL-recruiting PROTAC.
Experimental Protocols
Synthesis of a PROTAC via Amide Coupling
This protocol describes a general method for conjugating the (S,R,S)-AHPC-C8-NH2 linker to a protein of interest (POI) ligand that contains a carboxylic acid functional group.
Materials:
-
(S,R,S)-AHPC-C8-NH2 dihydrochloride
-
POI ligand with a terminal carboxylic acid
-
Amide coupling reagents (e.g., HATU, HOBt)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Reaction vessel, magnetic stirrer, nitrogen or argon atmosphere
-
HPLC for purification
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve the POI ligand with the carboxylic acid moiety (1.0 eq) in the anhydrous solvent.
-
Add the amide coupling reagents (e.g., 1.2 eq of HATU and HOBt) and the base (e.g., 3.0 eq of DIPEA) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of (S,R,S)-AHPC-C8-NH2 dihydrochloride (1.1 eq) and additional base to neutralize the hydrochloride salts in the anhydrous solvent to the reaction mixture.
-
Allow the reaction to proceed at room temperature, monitoring its progress with LC-MS.
-
Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Western Blot Analysis of PROTAC-Induced Protein Degradation
This is the standard method to quantify the reduction in cellular POI levels following PROTAC treatment.
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specific duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate with the primary antibody against the POI.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Repeat the process for the loading control antibody.
-
-
Signal Detection: Add the chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control signal. Plot the normalized POI levels against the PROTAC concentration to determine the DC50 and Dmax.
Experimental Workflow Diagram
Caption: Experimental workflow for DC50/Dmax determination.
Conclusion
(S,R,S)-AHPC-C8-NH2 dihydrochloride is a valuable chemical tool for the construction of PROTACs that recruit the VHL E3 ligase. The resulting heterobifunctional molecules operate through a catalytic mechanism of induced protein degradation, offering a powerful therapeutic modality to target proteins that have been historically challenging to drug with traditional inhibitors. The efficacy of these PROTACs is dependent on the formation of a stable ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The rational design of PROTACs, including the choice of linker length and composition, is critical for optimizing their potency and selectivity. The experimental protocols outlined in this guide provide a framework for the synthesis and characterization of novel PROTACs based on the (S,R,S)-AHPC scaffold.
